molecular formula C19H14N2O3 B2912159 N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034228-91-4

N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2912159
CAS No.: 2034228-91-4
M. Wt: 318.332
InChI Key: PQWAGZVEAIBEGC-UHFFFAOYSA-N
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Description

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a benzofuran moiety and a furan-pyridine hybrid, making it a promising scaffold for the development of novel therapeutic agents. Benzofuran derivatives are extensively researched for their diverse biological activities. A key area of investigation is their potential as anticancer agents . Studies have shown that various benzofuran compounds can exhibit potent cytotoxic effects against a range of human cancer cell lines, including lung, breast, colon, and leukemia, by targeting critical cellular pathways and inducing apoptosis . Furthermore, related carboxamide compounds have been explored for their antiviral properties , particularly as inhibitors of viral proteases essential for the replication of pathogens like Zika, Dengue, and West Nile viruses . The molecular architecture of this compound, featuring the (5-(furan-3-yl)pyridin-3-yl)methyl group, is analogous to structures used in other investigational compounds, underscoring its utility as a core building block in chemical biology and pharmacology . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is supplied with a certificate of analysis to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(18-8-14-3-1-2-4-17(14)24-18)21-10-13-7-16(11-20-9-13)15-5-6-23-12-15/h1-9,11-12H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWAGZVEAIBEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran core, a furan substituent, and a pyridine ring. Its molecular formula is C18H16N2O2C_{18}H_{16}N_{2}O_{2} with a molecular weight of 296.34 g/mol. The structural complexity contributes to its potential bioactivity.

Research indicates that this compound interacts with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, similar to other benzofuran derivatives that show inhibitory activity against aromatase (CYP19) .
  • Anticancer Activity : It has been shown to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives with similar structures exhibited significant growth inhibition in various cancer cell lines .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound:

CompoundCell LineGI50 (μM)Inhibition Rate (%)
Compound 35ACHN2.74-
Compound 35HCT152.37-
Compound 36NCI-H460-80.92
Compound 36OVCAR-4-56.45

These compounds demonstrated significant inhibitory effects on cell growth across multiple cancer types, indicating their potential for targeted cancer therapies .

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties. For example, some compounds have shown effectiveness against various bacterial strains and fungi:

CompoundTarget PathogenInhibition Zone (mm)
Compound AStaphylococcus aureus23
Compound BEscherichia coli24

The presence of specific substituents on the furan or benzofuran rings appears to enhance antimicrobial efficacy .

Case Studies and Research Findings

  • Study on Aromatase Inhibition : A study evaluated the inhibitory activity of benzofuran derivatives against aromatase using human placental microsomes, revealing IC50 values ranging from 1.3 to 25.1 μM. This suggests that compounds with similar structures can effectively modulate estrogen biosynthesis .
  • Apoptosis Induction in MCF-7 Cells : Another study reported that a pyridine-based compound significantly activated apoptotic pathways in MCF-7 breast cancer cells, increasing the apoptotic population by over 33% . This highlights the potential of related compounds in breast cancer treatment.

Comparison with Similar Compounds

Examples :

  • 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
  • N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h)
Parameter Target Compound Thiazole-Pyridine Analogs (4d, 4h)
Core Structure Pyridine-benzofuran Thiazole-pyridine
Substituents Furan-3-yl, benzofuran-2-carboxamide Morpholine, dimethylamino, dichlorophenyl
Reported Bioactivity Cholinesterase inhibition (inferred) Potential antimicrobial/antitumor activity
Spectral Confirmation Not explicitly reported ¹H/¹³C NMR, HRMS validated

Key Differences :

  • The target compound’s benzofuran moiety may improve π-π stacking interactions in enzyme binding compared to thiazole-based analogs .

Furo[2,3-b]pyridine Carboxamides (Evidences 3–6)

Examples :

  • 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ()
  • 5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide ()
Parameter Target Compound Furo[2,3-b]pyridine Analogs
Core Structure Benzofuran-pyridine Furo[2,3-b]pyridine
Substituents Furan-3-yl, methylene bridge Fluorophenyl, bicyclopentane, chlorophenyl
Reported Bioactivity Cholinesterase inhibition Kinase inhibition (inferred from synthesis)
Synthetic Complexity Moderate (2-step amidation) High (multi-step coupling with amines)

Key Differences :

  • Furo[2,3-b]pyridine derivatives often incorporate halogenated aryl groups (e.g., 4-fluorophenyl), enhancing lipophilicity and target affinity .
  • The target compound’s simpler synthesis route may facilitate scalability compared to multi-step furopyridine analogs.

Pharmacological Analogs ()

Example: N-(3-cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide (19a)

  • Structural Overlap: Shares the furan-carboxamide motif but incorporates a cyano group and pyrrolidine-substituted phenyl ring.
  • Activity : Designed as a KISS1R antagonist for restoring drug sensitivity in triple-negative breast cancer .
  • Divergence: The pyrrolidine and cyano groups in 19a likely enhance blood-brain barrier penetration compared to the target compound’s polar benzofuran-pyridine scaffold.

Q & A

Q. What are the recommended synthetic routes for preparing N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide?

The compound can be synthesized via multi-step reactions involving:

  • Coupling reactions : Amide bond formation between benzofuran-2-carboxylic acid derivatives and substituted pyridinylmethyl amines (e.g., using coupling agents like DCC or EDCI) .
  • Feist-Benary cyclization : For constructing the furan ring system, as demonstrated in the synthesis of related 3-acyl-2-alkenylfurans .
  • Functionalization of pyridine : Introduction of the furan-3-yl group at the pyridine C5 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
    Key validation : Monitor reaction progress using TLC or HPLC, and confirm purity via NMR (e.g., integration of aromatic protons) .

Q. How should researchers characterize the structural integrity of this compound?

Essential techniques include:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm aromatic proton environments (e.g., benzofuran C2-carboxamide at ~δ 7.5–8.5 ppm) and pyridine-furan connectivity .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for C20H15N2O3\text{C}_{20}\text{H}_{15}\text{N}_2\text{O}_3) .
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm1^{-1}) and furan/pyridine ring vibrations .

Q. What experimental protocols are recommended for assessing solubility and stability?

  • Solubility screening : Use the shake-flask method in solvents (e.g., DMSO, ethanol, aqueous buffers) with quantification via UV-Vis spectroscopy .
  • Stability studies :
    • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .
    • Light sensitivity : Store aliquots in amber vials under inert gas (e.g., argon) to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Synthesize analogs with modifications to the benzofuran (e.g., halogenation at C5) or pyridine (e.g., replacing furan-3-yl with thiophene) to assess impact on bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs, such as the carboxamide group’s role in hydrogen bonding .

Q. What methodologies are suitable for evaluating biological activity in vitro?

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorometric or colorimetric substrates .
  • Cellular assays : Assess cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines, with IC50_{50} determination via dose-response curves .
  • Control strategies : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across biological replicates .

Q. How should researchers address contradictions in biological activity data between studies?

  • Purity verification : Re-analyze compound batches using HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Assay optimization : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-analysis : Compare data across published analogs (e.g., benzofuran derivatives with similar substituents) to identify trends .

Q. What in silico strategies can predict metabolic pathways or toxicity?

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., oxidation of furan rings) via software such as Meteor .

Q. How can researchers optimize synthetic yield and scalability?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) for cross-coupling efficiency .
  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
  • Process monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .

Q. What analytical techniques resolve stereochemical or polymorphic uncertainties?

  • X-ray crystallography : Determine absolute configuration for chiral centers, if applicable .
  • DSC/TGA : Identify polymorphs by detecting melting point variations .
  • Solid-state NMR : Characterize crystal packing and hydrogen-bonding networks .

Q. How should degradation products be identified and quantified?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), followed by LC-MS/MS analysis of degradants .
  • Stability-indicating methods : Develop HPLC methods with baseline separation of parent compound and breakdown products .

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